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  • Product: Ethyl 5-(2-acetoxyethyl)-4-methylthiophene-3-carboxylate
  • CAS: 19156-47-9

Core Science & Biosynthesis

Foundational

The Lynchpin Intermediate: A Technical Guide to Ethyl 5-(2-acetoxyethyl)-4-methylthiophene-3-carboxylate in Organic Synthesis

For Immediate Release to Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive overview of the chemical properties and synthetic utility of Ethyl 5-(2-acetoxye...

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Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties and synthetic utility of Ethyl 5-(2-acetoxyethyl)-4-methylthiophene-3-carboxylate. As a senior application scientist, this document synthesizes technical data with practical insights to empower researchers in leveraging this versatile building block for the synthesis of complex molecules, particularly in the realm of drug discovery. The focus is on the strategic application of its distinct functional groups to construct elaborate molecular architectures, most notably the privileged thieno[3,2-d]pyrimidine scaffold.

Physicochemical Properties and Structural Features

Ethyl 5-(2-acetoxyethyl)-4-methylthiophene-3-carboxylate is a polysubstituted thiophene derivative featuring three key functional groups that dictate its reactivity: an ethyl carboxylate at the 3-position, a methyl group at the 4-position, and a 2-acetoxyethyl side chain at the 5-position.

PropertyValueSource/Notes
Molecular FormulaC₁₂H₁₆O₄SCalculated
Molecular Weight256.32 g/mol Calculated
AppearanceExpected to be a colorless to pale yellow oil or low-melting solidInferred from similar compounds
SolubilitySoluble in common organic solvents (e.g., ethanol, dichloromethane, ethyl acetate)Inferred from similar compounds[1]

The interplay of these substituents governs the electronic nature of the thiophene ring and provides multiple handles for sequential or orthogonal chemical transformations.

Strategic Synthesis of the Thiophene Core

While a direct, one-pot synthesis of the title compound is not extensively documented, its synthesis can be logically deduced from established methodologies for constructing highly substituted thiophenes. A plausible and efficient route commences with the synthesis of the corresponding 5-(2-hydroxyethyl) precursor, followed by acetylation.

Synthesis of Ethyl 5-(2-hydroxyethyl)-4-methylthiophene-3-carboxylate

A robust method for the construction of the thiophene ring is the Gewald reaction, a multi-component condensation that is a cornerstone in thiophene synthesis.[2][3][4] This reaction typically involves a ketone, an active methylene compound, and elemental sulfur in the presence of a base. For the synthesis of the hydroxyethyl precursor, a suitable starting material would be 5-hydroxy-2-pentanone or a related equivalent.

Experimental Protocol: Synthesis of Ethyl 5-(2-hydroxyethyl)-4-methylthiophene-3-carboxylate (Hypothetical)

  • To a stirred solution of 5-hydroxy-2-pentanone (1.0 eq) and ethyl cyanoacetate (1.0 eq) in ethanol, add elemental sulfur (1.1 eq).

  • To this suspension, add a catalytic amount of a suitable base, such as morpholine or triethylamine (0.1-0.2 eq).

  • Heat the reaction mixture to reflux (approximately 78 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford Ethyl 5-(2-hydroxyethyl)-4-methylthiophene-3-carboxylate.

Acetylation of the Hydroxyethyl Side Chain

The final step in the synthesis of the title compound is the protection of the primary alcohol as an acetate ester. This is a standard transformation that can be achieved under mild conditions.

Experimental Protocol: Acetylation

  • Dissolve Ethyl 5-(2-hydroxyethyl)-4-methylthiophene-3-carboxylate (1.0 eq) in dichloromethane.

  • Add triethylamine (1.5 eq) followed by the dropwise addition of acetyl chloride (1.2 eq) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction with saturated aqueous sodium bicarbonate.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The resulting crude Ethyl 5-(2-acetoxyethyl)-4-methylthiophene-3-carboxylate can be used in the next step without further purification or can be purified by column chromatography if necessary.

Synthesis_Workflow A 5-Hydroxy-2-pentanone + Ethyl Cyanoacetate + Sulfur B Gewald Reaction A->B Base (e.g., Morpholine) C Ethyl 5-(2-hydroxyethyl)-4-methylthiophene-3-carboxylate B->C D Acetylation C->D Acetyl Chloride, Et3N E Ethyl 5-(2-acetoxyethyl)-4-methylthiophene-3-carboxylate D->E

Caption: Synthetic workflow for the target compound.

Chemical Reactivity and Synthetic Applications

The strategic value of Ethyl 5-(2-acetoxyethyl)-4-methylthiophene-3-carboxylate lies in the differential reactivity of its functional groups, which allows for selective transformations.

Reactivity of the Ester and Acetoxy Groups

Both the ethyl carboxylate and the acetoxy group are susceptible to hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid and primary alcohol, respectively.[5][6] This deprotection strategy is crucial for subsequent modifications.

  • Selective Hydrolysis: The ethyl ester is generally more sterically hindered and may require harsher conditions for hydrolysis compared to the primary acetate. This potential for selective deprotection can be exploited in multi-step syntheses.

Reactivity of the Thiophene Ring

The thiophene ring is an electron-rich aromatic system, prone to electrophilic aromatic substitution.[7] The substituents on the ring modulate its reactivity:

  • Directing Effects: The ethyl carboxylate group at the 3-position is an electron-withdrawing group and will direct incoming electrophiles to the 2- and 5-positions. However, these positions are already substituted.

  • Activation/Deactivation: The alkyl groups (methyl and acetoxyethyl) at the 4- and 5-positions are weakly activating. The overall reactivity of the single remaining hydrogen at the 2-position towards electrophilic substitution is expected to be modest due to the deactivating effect of the adjacent ester group.

Application in the Synthesis of Thieno[3,2-d]pyrimidines

A primary application of thiophene-3-carboxylate derivatives is in the synthesis of thieno[3,2-d]pyrimidines, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities, including as kinase inhibitors.[2][3][8][9] The general strategy involves the introduction of a nitrogen-containing functionality at the 2-position of the thiophene ring, followed by cyclization.

Thienopyrimidine_Synthesis cluster_0 Precursor Modification cluster_1 Cyclization A Ethyl 5-(2-acetoxyethyl)-4- methylthiophene-3-carboxylate B Introduction of Amine/Amide at C2 A->B e.g., Nitration followed by Reduction C 2-Amino/Amido-thiophene Derivative B->C D Cyclizing Agent C->D e.g., Formamide, Guanidine E Thieno[3,2-d]pyrimidine Core D->E

Caption: General workflow for thieno[3,2-d]pyrimidine synthesis.

Experimental Protocol: Synthesis of a Thieno[3,2-d]pyrimidin-4(3H)-one Derivative (Illustrative)

  • Nitration: Treat Ethyl 5-(2-acetoxyethyl)-4-methylthiophene-3-carboxylate with a nitrating agent (e.g., nitric acid in acetic anhydride) to introduce a nitro group at the 2-position.

  • Reduction: Reduce the nitro group to an amine using a standard reducing agent such as tin(II) chloride or catalytic hydrogenation. This yields Ethyl 2-amino-5-(2-acetoxyethyl)-4-methylthiophene-3-carboxylate.

  • Cyclization: Heat the resulting 2-aminothiophene derivative in formamide.[9][10] This one-carbon source will react with the amino and ester functionalities to form the pyrimidinone ring, yielding the corresponding thieno[3,2-d]pyrimidin-4(3H)-one. The acetoxyethyl side chain may or may not be stable under these conditions and could potentially be hydrolyzed.

Field-Proven Insights and Causality in Experimental Choices

  • Choice of Base in Gewald Reaction: The use of a secondary amine like morpholine is often preferred as it is a good catalyst for the initial Knoevenagel condensation and is also effective in the subsequent steps of the Gewald reaction.[2]

  • Acetylation Conditions: The use of acetyl chloride with a tertiary amine base like triethylamine at low temperatures is a standard and high-yielding method for acetylating primary alcohols. The base scavenges the HCl byproduct, and the low temperature controls the exothermic reaction.

  • Cyclization to Thienopyrimidines: Formamide is a common and effective one-carbon source for the construction of the pyrimidinone ring from 2-aminothiophene-3-carboxylates. It serves as both a reactant and a solvent at elevated temperatures.[9][10]

Conclusion

Ethyl 5-(2-acetoxyethyl)-4-methylthiophene-3-carboxylate is a strategically important intermediate in organic synthesis. Its value lies in the orthogonal reactivity of its functional groups, which can be selectively manipulated to build complex molecular architectures. This guide has outlined a plausible synthetic route to this molecule and has detailed its key chemical properties and its application in the synthesis of thieno[3,2-d]pyrimidines, a critical scaffold in modern drug discovery. The provided protocols and insights are intended to serve as a valuable resource for researchers working at the forefront of chemical synthesis and medicinal chemistry.

References

  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Über die Synthese von 2-Aminothiophenen. Chemische Berichte, 99(1), 94-100. [Link]

  • Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (1999). 2-Aminothiophenes by the Gewald Reaction. Journal of Heterocyclic Chemistry, 36(2), 333-345. [Link]

  • Akkurt, M., et al. (2008). Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(6), o1084. [Link]

  • El-Sayed, N. N. E., et al. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. Chemistry Central Journal, 11(1), 76. [Link]

  • Al-Otaibi, A. M., et al. (2022). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules, 27(3), 993. [Link]

  • Gouda, M. A., et al. (2022). Thienopyrimidine. MDPI Encyclopedia. [Link]

  • Hassan, A. S., et al. (2016). Chemistry of Thienopyrimidines and Their Biological Applications. Natural Sciences, 8(9), 375-393. [Link]

  • El-Damasy, A. K., et al. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 27(1), 103. [Link]

  • Abdel-rahman, A. A.-H. (2015). synthesis of thienopyrimidine derivatives starting from thiophene and pyrimidine rings. International Journal of Chemical Studies, 2(6), 28-39. [Link]

  • Mobinikhaledi, A., et al. (2010). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry, 22(9), 7397-7402. [Link]

  • LibreTexts Chemistry. Hydrolysis of Thioesters, Esters, and Amides. [Link]

  • Sharma, A. K., & Singh, G. (2021). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 12(10), 1626-1654. [Link]

  • Singh, R., & Kaur, H. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Sciences and Research, 12(7), 3845-3852. [Link]

  • ResearchGate. 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate. [Link]

  • Google Patents.
  • Google Patents.
  • Google Patents. Preparation method of 4-methyl-5-(2-hydroxyethyl)-thiazole.
  • ResearchGate. Hydrolysis of Esters in Subcritical and Supercritical Water. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Structural Analysis of Ethyl 5-(2-acetoxyethyl)-4-methylthiophene-3-carboxylate

For Immediate Release Senior Application Scientist This whitepaper provides a detailed structural and molecular weight analysis of Ethyl 5-(2-acetoxyethyl)-4-methylthiophene-3-carboxylate, a substituted thiophene derivat...

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Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

Senior Application Scientist

This whitepaper provides a detailed structural and molecular weight analysis of Ethyl 5-(2-acetoxyethyl)-4-methylthiophene-3-carboxylate, a substituted thiophene derivative of interest to researchers and professionals in drug development and materials science. This guide offers insights into the compound's structural features and outlines comprehensive methodologies for its characterization.

Molecular Structure and Physicochemical Properties

Ethyl 5-(2-acetoxyethyl)-4-methylthiophene-3-carboxylate is a polysubstituted thiophene with the CAS number 19156-47-9. The structural formula of the molecule is deduced from its nomenclature, which indicates a central thiophene ring with four different substituent groups.

Based on its constituent parts—a thiophene core, an ethyl carboxylate group, a methyl group, and a 2-acetoxyethyl group—the molecular formula is determined to be C₁₂H₁₆O₄S.

Molecular Weight

The molecular weight of a compound is a fundamental physical property crucial for a wide range of applications, from reaction stoichiometry to formulation development. The molecular weight of Ethyl 5-(2-acetoxyethyl)-4-methylthiophene-3-carboxylate has been calculated based on its molecular formula.

PropertyValue
Molecular FormulaC₁₂H₁₆O₄S
Molecular Weight272.32 g/mol

Structural Elucidation: A Multi-Technique Approach

A definitive structural analysis of Ethyl 5-(2-acetoxyethyl)-4-methylthiophene-3-carboxylate necessitates a combination of spectroscopic techniques. Each method provides unique and complementary information, leading to an unambiguous confirmation of the molecule's constitution and purity. While specific experimental data for this compound is not widely published, this section outlines the expected outcomes based on the analysis of analogous thiophene derivatives.[1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR would be indispensable for the characterization of this thiophene derivative.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of Ethyl 5-(2-acetoxyethyl)-4-methylthiophene-3-carboxylate in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans (1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Expected Spectral Features:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each of the substituent groups. For instance, the ethyl group of the ester will exhibit a characteristic triplet and quartet pattern.[1][4] The methyl group on the thiophene ring will appear as a singlet, as will the methyl group of the acetoxy moiety. The two methylene groups of the 2-acetoxyethyl side chain are expected to appear as triplets.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. Key signals would include those for the carbonyl carbons of the ester and acetoxy groups, the sp²-hybridized carbons of the thiophene ring, and the sp³-hybridized carbons of the various alkyl groups.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and can also provide information about its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) would be particularly valuable for confirming the elemental composition.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or coupled to a chromatographic system like GC-MS or LC-MS.

  • Ionization: Utilize a suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI), to generate gas-phase ions of the molecule.

  • Mass Analysis: Analyze the ions using a mass analyzer (e.g., Time-of-Flight, Quadrupole, or Orbitrap) to separate them based on their mass-to-charge ratio.

  • Data Interpretation: Identify the molecular ion peak (M⁺ or [M+H]⁺) to confirm the molecular weight. Analyze the fragmentation pattern to gain insights into the molecule's structural components.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: Infrared Spectroscopy

  • Sample Preparation: Prepare the sample as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).

  • Spectrum Acquisition: Record the IR spectrum using an FTIR spectrometer over the range of approximately 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the different functional groups in the molecule.

Expected Absorption Bands:

The IR spectrum of Ethyl 5-(2-acetoxyethyl)-4-methylthiophene-3-carboxylate is expected to show strong absorption bands for the C=O stretching vibrations of the ester and acetoxy groups, typically in the region of 1700-1750 cm⁻¹. Other characteristic peaks would include C-O stretching vibrations and C-H stretching from the alkyl groups. The presence of the thiophene ring may also give rise to specific C-S stretching vibrations.[4]

Workflow and Data Integration

The structural elucidation of Ethyl 5-(2-acetoxyethyl)-4-methylthiophene-3-carboxylate follows a logical workflow that integrates data from multiple analytical techniques.

Structural_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation Synthesis Synthesis of Target Compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Purity & Connectivity MS Mass Spectrometry (HRMS) Purification->MS Molecular Weight & Formula IR IR Spectroscopy Purification->IR Functional Groups Structure Final Structure Confirmation NMR->Structure MS->Structure IR->Structure

Caption: Workflow for the structural analysis of a novel compound.

Conclusion

The structural analysis of Ethyl 5-(2-acetoxyethyl)-4-methylthiophene-3-carboxylate is a critical step in its development for various applications. By employing a combination of powerful analytical techniques such as NMR, mass spectrometry, and IR spectroscopy, a comprehensive understanding of its molecular structure and purity can be achieved. The methodologies and expected spectral features outlined in this guide provide a solid framework for the characterization of this and other related thiophene derivatives.

References

  • Mamatha, D. M., et al. (2023). SYNTHESIS OF ETHYL-2-AMINO-4-(PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. Research Journal of Chemistry and Environment, 27(4), 1-10.
  • Akkurt, M., et al. (2008). Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 5), o1084.
  • Al-Ghorbani, M., et al. (2024). New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. BMC Chemistry, 18(1), 228.
  • Pop, R., et al. (2023).

Sources

Foundational

Synthesis Pathways for Ethyl 5-(2-acetoxyethyl)-4-methylthiophene-3-carboxylate Derivatives: A Technical Guide

Executive Summary Thiophene derivatives are cornerstone bioisosteres in modern medicinal chemistry, frequently utilized to replace phenyl or thiazole rings to improve metabolic stability and pharmacokinetic profiles. Eth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Thiophene derivatives are cornerstone bioisosteres in modern medicinal chemistry, frequently utilized to replace phenyl or thiazole rings to improve metabolic stability and pharmacokinetic profiles. Ethyl 5-(2-acetoxyethyl)-4-methylthiophene-3-carboxylate (CAS#: 19156-47-9) is a highly specialized, fully substituted thiophene scaffold[1]. It serves as a critical intermediate in the synthesis of thiophene analogs of thiamine (Vitamin B1) and sulfurol derivatives[2].

Synthesizing a tetrasubstituted thiophene with precise regiocontrol—specifically maintaining a hydrogen at C2 while positioning an ethyl carboxylate at C3, a methyl at C4, and a 2-acetoxyethyl group at C5—presents a unique retrosynthetic challenge. This whitepaper details the most robust, scalable, and mechanistically sound pathway to construct this scaffold, prioritizing the multicomponent Gewald reaction followed by a highly controlled reductive deamination[3],[4].

Retrosynthetic Strategy & Pathway Selection

The construction of the target molecule requires the assembly of a thiophene core with specific functional group placement. While alpha-chloro ketones such as 2-chloro-3-oxopentyl acetate (CAS#: 13051-49-5) can be used in Fiesselmann-type condensations[1], they often suffer from instability and side reactions.

Instead, a two-node retrosynthetic disconnection reveals a highly efficient pathway:

  • Node 1 (Deamination): The C2-hydrogen can be introduced via the reductive deamination of an easily accessible C2-aminothiophene precursor[3],[5].

  • Node 2 (Ring Construction): The C2-aminothiophene core can be assembled in a single step from acyclic precursors (5-acetoxy-2-pentanone, ethyl cyanoacetate, and elemental sulfur) using the Gewald multicomponent reaction[4],[6].

Retrosynthesis Target Ethyl 5-(2-acetoxyethyl) -4-methylthiophene-3-carboxylate Intermediate Ethyl 2-amino-5-(2-acetoxyethyl) -4-methylthiophene-3-carboxylate Target->Intermediate Reductive Deamination (t-BuONO, H3PO2) Ketone 5-Acetoxy-2-pentanone Intermediate->Ketone Gewald Condensation (Base Catalyst) Cyanoacetate Ethyl Cyanoacetate + Sulfur (S8) Intermediate->Cyanoacetate

Fig 1: Retrosynthetic pathway from acyclic precursors to the target thiophene scaffold.

Mechanistic Causality & Experimental Design

Regioselectivity in the Gewald Condensation

The Gewald reaction is an elegant cascade process, but its success relies entirely on regiocontrol when using unsymmetrical aliphatic ketones. When 5-acetoxy-2-pentanone is reacted with ethyl cyanoacetate, the base catalyst (e.g., morpholine) drives a Knoevenagel condensation exclusively at the less sterically hindered C2 carbonyl[4],[6].

The causality of the subsequent thiolation is critical: elemental sulfur preferentially attacks the C3 methylene rather than the C1 methyl group. This preference is dictated by the enhanced kinetic acidity of the methylene protons in the alkylidenecyanoacetate intermediate (due to hyperconjugation) and the thermodynamic driving force of forming a more stable, fully substituted thiophene ring[3].

GewaldMechanism A 5-Acetoxy-2-pentanone + Ethyl Cyanoacetate B Knoevenagel Adduct (Alkylidenecyanoacetate) A->B Base (Morpholine) - H2O C Thiolation via Sulfur (S8) at C3-Methylene B->C + S8 D Intramolecular Cyclization (Nucleophilic Attack on Nitrile) C->D E Tautomerization to 2-Aminothiophene D->E

Fig 2: Step-by-step mechanistic progression of the multicomponent Gewald reaction.

Aprotic Reductive Deamination

Removing the C2-amino group to yield the target molecule requires diazotization followed by reduction. Traditional aqueous diazotization (NaNO2/HCl) poses a severe risk of ester/acetate hydrolysis and undesired electrophilic chlorination of the highly electron-rich thiophene core[3].

To prevent this, an aprotic diazotization strategy is employed. Using tert-butyl nitrite (t-BuONO) in tetrahydrofuran (THF) generates the diazonium salt under mild, non-hydrolytic conditions. Hypophosphorous acid (H3PO2) is then introduced as a highly effective hydride donor, which reduces the diazonium intermediate, extrudes nitrogen gas, and yields the target C2-unsubstituted thiophene with high fidelity[5].

Quantitative Data: Optimization of Gewald Conditions

The choice of base and solvent profoundly impacts the Knoevenagel-thiolation cascade. Table 1 summarizes the optimization of the Gewald step based on established literature parameters for structurally analogous thiophenes[3],[4],[6].

Table 1: Optimization of Gewald Reaction Conditions for the Aminothiophene Intermediate

EntryActive MethyleneBase / CatalystSolventTemp (°C)Yield (%)
1Ethyl cyanoacetateDiethylamine (1.0 eq)Ethanol6052
2Ethyl cyanoacetateMorpholine (1.0 eq)Ethanol78 (Reflux)73
3Ethyl cyanoacetateTriethylamine (3.0 eq)DMF6085
4Ethyl cyanoacetateMorpholine (1.0 eq)DMF6089

Note: Entry 4 represents the optimal self-validating system, balancing the nucleophilicity of morpholine with the high-solvating power of DMF to prevent premature precipitation of the sulfur intermediate.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of Ethyl 2-amino-5-(2-acetoxyethyl)-4-methylthiophene-3-carboxylate

This protocol utilizes the optimized conditions from Table 1, Entry 4.

  • Reagent Preparation: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-acetoxy-2-pentanone (14.4 g, 100 mmol, 1.0 equiv), ethyl cyanoacetate (11.8 g, 105 mmol, 1.05 equiv), and elemental sulfur powder (S8) (3.36 g, 105 mmol, 1.05 equiv).

  • Solvent & Catalyst Addition: Suspend the mixture in anhydrous N,N-dimethylformamide (DMF) (50 mL). Slowly add morpholine (8.7 g, 100 mmol, 1.0 equiv) dropwise over 10 minutes. Caution: The reaction is moderately exothermic.

  • Thermal Cyclization: Attach a reflux condenser and heat the mixture to 60 °C in an oil bath. Stir continuously for 12 hours. Monitor the consumption of the ketone via TLC (Hexanes:EtOAc 7:3).

  • Workup: Cool the dark reaction mixture to room temperature. Pour the mixture into 300 mL of ice-cold distilled water to precipitate the crude product. Extract the aqueous layer with Ethyl Acetate (3 × 100 mL).

  • Purification: Wash the combined organic layers with brine (2 × 100 mL), dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, gradient elution from 10% to 30% EtOAc in Hexanes) to afford the intermediate as a crystalline solid[6].

Protocol B: Reductive Deamination to the Target Molecule

This protocol ensures the preservation of the delicate ester and acetate moieties.

  • Diazotization Setup: Dissolve the aminothiophene intermediate from Protocol A (13.5 g, 50 mmol, 1.0 equiv) in anhydrous THF (100 mL) under an argon atmosphere. Cool the solution to 0 °C using an ice-water bath.

  • Hydride Donor Addition: Add hypophosphorous acid (H3PO2, 50% aqueous solution, 33.0 g, 250 mmol, 5.0 equiv) dropwise, maintaining the internal temperature below 5 °C.

  • Nitrite Addition: Slowly add tert-butyl nitrite (t-BuONO) (7.7 g, 75 mmol, 1.5 equiv) dropwise over 20 minutes. Vigorous nitrogen gas evolution will be observed[3].

  • Reduction: Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature, stirring for an additional 4 hours.

  • Workup: Quench the reaction by carefully adding saturated aqueous NaHCO3 until the pH reaches 7.0. Extract with Ethyl Acetate (3 × 75 mL). Wash the combined organic layers with saturated aqueous sodium thiosulfate (to remove residual oxidants) and brine.

  • Final Isolation: Dry over MgSO4, concentrate in vacuo, and purify by flash chromatography (Silica gel, 10% EtOAc in Hexanes) to yield Ethyl 5-(2-acetoxyethyl)-4-methylthiophene-3-carboxylate as a clear, viscous oil.

References

  • Synthesis of Tetrasubstituted Thiophenes via Direct Metalation ACS Publications URL:[Link]

  • Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate PMC (National Institutes of Health) URL: [Link]

  • 2-chloro-3-oxopentyl acetate | CAS#:13051-49-5 Chemsrc URL: [Link]

  • Synthesis of novel 2-(1-adamantanylcarboxamido)thiophene derivatives Università degli Studi di Siena URL:[Link]

Sources

Exploratory

Role of Ethyl 5-(2-acetoxyethyl)-4-methylthiophene-3-carboxylate in pharmaceutical drug discovery

The Thiophene-3-Carboxylate Scaffold: A Privileged Motif in Modern Drug Discovery To the Esteemed Researcher, In the dynamic landscape of pharmaceutical drug discovery, certain molecular frameworks consistently emerge as...

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Author: BenchChem Technical Support Team. Date: April 2026

The Thiophene-3-Carboxylate Scaffold: A Privileged Motif in Modern Drug Discovery

To the Esteemed Researcher,

In the dynamic landscape of pharmaceutical drug discovery, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to interact with a wide array of biological targets. The thiophene ring, a five-membered sulfur-containing heterocycle, is a cornerstone of medicinal chemistry.[1][2][3] Its unique electronic and structural properties make it a valuable bioisostere of the benzene ring, offering opportunities for novel intellectual property and improved pharmacokinetic profiles.[1] This guide delves into the significance of the thiophene-3-carboxylate scaffold, a key derivative that has demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][4]

While the specific molecule, Ethyl 5-(2-acetoxyethyl)-4-methylthiophene-3-carboxylate, is not extensively documented in publicly available scientific literature, this guide will provide a comprehensive overview of the broader class of thiophene-3-carboxylate derivatives. By exploring the synthesis, biological evaluation, and structure-activity relationships of closely related and well-characterized analogues, we aim to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to leverage this versatile scaffold in their own discovery programs.

I. The Thiophene Core: A Foundation for Pharmacological Diversity

The thiophene nucleus is a versatile building block in medicinal chemistry, celebrated for its capacity to serve as a scaffold for a wide range of therapeutic agents.[1][2][4] Its derivatives have been successfully developed into drugs for various indications, underscoring the broad biological potential of this heterocyclic system.[3] The incorporation of a carboxylate group at the 3-position of the thiophene ring, often as an ethyl ester, provides a crucial anchor point for molecular interactions and a versatile handle for further chemical modifications.

Key Therapeutic Areas for Thiophene Derivatives:

  • Oncology: Thiophene-containing molecules have been shown to target various cancer-specific proteins and signaling pathways.[2][5]

  • Infectious Diseases: The scaffold is a component of numerous antibacterial and antifungal agents.[2][4]

  • Inflammation: Anti-inflammatory properties are a well-documented attribute of many thiophene derivatives.[1][4]

  • Neurodegenerative Disorders: Research is ongoing into the potential of these compounds to address diseases of the central nervous system.[2]

II. Synthesis of Polysubstituted Thiophenes: The Gewald Reaction

A cornerstone in the synthesis of highly functionalized 2-aminothiophenes is the Gewald reaction. This one-pot, multi-component condensation is a robust and efficient method for creating the thiophene core from readily available starting materials.[6][7]

Workflow for the Gewald Synthesis of 2-Aminothiophene-3-carboxylates

A α-Keto Compound (e.g., Acetylacetone) E Reaction Mixture in Solvent (e.g., Ethanol) A->E B Activated Nitrile (e.g., Ethyl Cyanoacetate) B->E C Elemental Sulfur C->E D Base Catalyst (e.g., Diethylamine, Morpholine) D->E F Stirring at 40-50°C E->F G Overnight Incubation at Room Temperature F->G H Precipitation G->H I Filtration & Washing H->I J Recrystallization I->J K Final Product: Ethyl 5-acetyl-2-amino-4- methylthiophene-3-carboxylate J->K Thiophene SR2R3 (COOEt)R5R4

Caption: Key substitution points on the thiophene ring.

Future research in this area will likely focus on the design and synthesis of novel thiophene-3-carboxylate derivatives with enhanced biological activity and improved drug-like properties. The integration of computational methods, such as molecular docking and in silico ADMET prediction, can further guide the rational design of new therapeutic agents based on this privileged scaffold. [3]

V. Conclusion

The thiophene-3-carboxylate framework represents a highly valuable and versatile scaffold in the field of pharmaceutical drug discovery. Its derivatives have demonstrated a remarkable breadth of biological activities, making them attractive candidates for the development of new treatments for a wide range of diseases. While the specific compound Ethyl 5-(2-acetoxyethyl)-4-methylthiophene-3-carboxylate remains an enigma in the current body of scientific literature, the principles and protocols outlined in this guide provide a solid foundation for the exploration and exploitation of the broader class of thiophene-3-carboxylates. Through continued synthetic innovation and rigorous biological evaluation, this privileged structure will undoubtedly continue to yield novel therapeutic leads for years to come.

References

  • The Significance of Thiophene in Medicine: A Systematic Review of the Liter
  • A Review on Recent Advances of Pharmacological Diversification of Thiophene Deriv
  • Ethyl 5-(2-acetoxyethyl)
  • Applications of Thiophene Derivatives in Medicinal Chemistry: Applic
  • Common thiophene derivatives and their application in pharmaceutical chemistry.
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC.
  • Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. (2024). PubMed.
  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evalu
  • Synthesis and Pharmacological Study of Thiophene Deriv
  • Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxyl
  • Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Rel
  • Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate | Request PDF.
  • Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophe. Physics @ Manasagangotri.
  • ethyl 5-acetyl-2-amino-4-methyl-thiophene-3-carboxyl
  • Ethyl 5-acetyl-2-(2,2-dimethylpropanoylamino)
  • Regioselective synthesis and crystal structure of ethyl-4-acetyl-5-((2- ethoxy-2-oxoethyl)thio)-3-hydroxythiophene-2-carboxylate, C13H16O6S2. (2025).
  • Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determin
  • Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: synthesis and in vitro biological evalu
  • Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate.
  • Ethyl (methylthio)
  • Compound ethyl 2-acetamido-5-acetyl-4-methylthiophene-3-carboxyl
  • 3-thiophenecarboxylic acid, 4-(aminosulfonyl)-5-methyl-, methyl ester (Ref: AE1364547). (2025). AERU.
  • ethyl 5-acetyl-2-amino-4-methyl-thiophene-3-carboxyl
  • Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. (2012).
  • Practical preparation of ethyl 2-methylthiophene-3-carboxyl

Sources

Foundational

Engineering Next-Generation Conjugated Polymers: A Technical Guide to Ethyl 5-(2-acetoxyethyl)-4-methylthiophene-3-carboxylate in Materials Science

Executive Summary & Molecular Rationale The development of advanced π -conjugated polymers for organic electronics requires monomeric precursors that offer precise control over electronic bandgaps, solid-state morphology...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Rationale

The development of advanced π -conjugated polymers for organic electronics requires monomeric precursors that offer precise control over electronic bandgaps, solid-state morphology, and post-polymerization functionalization. Ethyl 5-(2-acetoxyethyl)-4-methylthiophene-3-carboxylate (CAS: 19156-47-9) represents a highly versatile, trifunctional building block in materials science.

Unlike standard alkylthiophenes (e.g., 3-hexylthiophene), this specific compound integrates three distinct functional domains:

  • The Thiophene Core: Provides the fundamental π -conjugated backbone necessary for charge carrier mobility [1].

  • The Ethyl 3-Carboxylate Group: Acts as a potent electron-withdrawing group (EWG). By inductively pulling electron density away from the conjugated backbone, it stabilizes the Highest Occupied Molecular Orbital (HOMO). A deeper HOMO is critical for increasing the open-circuit voltage ( Voc​ ) in Organic Photovoltaics (OPVs) and improving oxidative stability [2].

  • The 5-(2-Acetoxyethyl) Side Chain: Serves as a latent reactive handle. The esterified alcohol prevents unwanted side reactions during initial synthesis but can be selectively hydrolyzed post-polymerization (or pre-polymerization) to yield a primary alcohol. This enables the attachment of hydrophilic oligo(ethylene glycol) chains for Organic Electrochemical Transistors (OECTs) or biorecognition elements for drug-monitoring biosensors [3, 5].

Mechanistic Pathways & Bandgap Engineering

The structural anatomy of this monomer allows researchers to decouple electronic tuning from morphological tuning. The carboxylate group dictates the electronic band structure, while the acetoxyethyl side chain dictates solubility, steric twisting, and ionic permeability.

Mechanism Core Thiophene Core pi-Conjugation EWG 3-Carboxylate (EWG) Electron Withdrawal Core->EWG Side 5-Acetoxyethyl Steric & Reactive Handle Core->Side HOMO Deepened HOMO Level Enhanced Voc EWG->HOMO Ion Ion-Electron Coupling OECT Volumetric Capacitance Side->Ion

Mechanistic pathway of bandgap and morphological engineering via functional groups.

Experimental Workflows: From Precursor to Polymer

To utilize this compound effectively, researchers typically employ a two-phase synthetic strategy: side-chain engineering followed by oxidative polymerization. The following protocols are designed as self-validating systems to ensure high fidelity in material synthesis.

Protocol 1: Selective Side-Chain Deprotection and Functionalization

Objective: Convert the latent acetoxy group into a reactive hydroxyl handle without saponifying the stabilizing 3-carboxylate group.

  • Reagent Preparation: Dissolve Ethyl 5-(2-acetoxyethyl)-4-methylthiophene-3-carboxylate in a co-solvent mixture of anhydrous Tetrahydrofuran (THF) and Methanol (3:1 v/v). Causality: THF ensures monomer solubility, while methanol facilitates the transesterification process.

  • Mild Cleavage: Add a catalytic amount of Potassium Carbonate ( K2​CO3​ ) at 0°C. Stir for 4 hours. Causality: Mild carbonate base selectively cleaves the primary aliphatic acetate via transesterification without hydrolyzing the more sterically hindered, conjugated ethyl 3-carboxylate.

  • In-Process Validation: Monitor via Thin-Layer Chromatography (TLC). The reaction is complete when the starting material spot disappears, replaced by a lower- Rf​ spot (due to the increased polarity of the free alcohol). Furthermore, FTIR spectroscopy must show the appearance of a broad -OH stretch at ~3300 cm−1 and the disappearance of the aliphatic ester carbonyl stretch at ~1740 cm−1 , while retaining the conjugated ester stretch at ~1710 cm−1 .

  • Functionalization (Optional): The resulting primary alcohol can be reacted with tosylated triethylene glycol via a Williamson ether synthesis (using NaH in anhydrous DMF) to yield an OECT-compatible monomer.

Protocol 2: Oxidative Polymerization via Iron(III) Chloride

Objective: Polymerize the functionalized monomer into a high-molecular-weight conjugated polymer.

  • Monomer Dissolution: Dissolve the functionalized monomer in anhydrous Chloroform ( CHCl3​ ) under an inert Argon atmosphere.

  • Oxidant Addition: Rapidly introduce a slurry of anhydrous FeCl3​ (4 molar equivalents) in CHCl3​ . Causality: FeCl3​ acts as a one-electron oxidant to generate the radical cation intermediate required for step-growth coupling. Strict anhydrous conditions are mandatory; trace water acts as a nucleophile, quenching the radical cations, terminating chain growth, and resulting in unusable low-molecular-weight oligomers [1].

  • Polymerization & Quenching: Stir at room temperature for 24 hours. Quench the reaction by precipitating the mixture into cold methanol containing 5% HCl. Causality: The acidic methanol reduces trapped Fe(III) species to soluble Fe(II), preventing iron oxide nanoparticles from becoming permanently embedded in the polymer matrix, which would otherwise act as charge traps and degrade device performance.

  • Self-Validating Purification (Soxhlet Extraction): Subject the crude polymer to sequential Soxhlet extraction:

    • Methanol (24h): Removes residual iron salts and unreacted monomer.

    • Hexane (24h): Extracts low-molecular-weight, highly defective oligomers.

    • Chloroform (24h): Dissolves and isolates the target high-molecular-weight polymer.

Workflow M Precursor (CAS 19156-47-9) D Side-Chain Deprotection M->D F Functionalization (e.g., Glycolation) D->F P Oxidative Polymerization F->P O OECT / OPV Device Integration P->O

Synthetic workflow from precursor 19156-47-9 to functional electronic devices.

Optoelectronic Properties & Device Applications

The structural modifications afforded by the 19156-47-9 precursor yield polymers with distinct optoelectronic profiles compared to standard benchmark materials like Poly(3-hexylthiophene) (P3HT).

By retaining the carboxylate group, the resulting polymers exhibit a significantly deeper HOMO level. In OPVs, the Voc​ is directly proportional to the energy difference between the HOMO of the donor polymer and the LUMO of the fullerene/non-fullerene acceptor. Therefore, carboxylate-functionalized polythiophenes routinely achieve higher Voc​ values [2].

For drug development professionals, these polymers are highly relevant in the creation of bioelectronic sensors . When the side chain is functionalized with glycol units, the polymer exhibits high volumetric capacitance in aqueous media, allowing OECTs to translate minute biological signals (e.g., cell membrane potential changes during drug exposure) into amplified electronic readouts [4, 5].

Quantitative Data Summary

The following table summarizes the optoelectronic properties of polythiophenes derived from various functionalization strategies compared to the P3HT benchmark.

Polymer TypeSide-Chain FunctionalityHOMO (eV)LUMO (eV)Bandgap (eV)Primary Application
P3HT (Benchmark)Alkyl (Hexyl)-5.00-3.001.90OPVs, OFETs
PTCOOR [2]Alkyl + 3-Carboxylate-5.40-3.402.00High- Voc​ OPVs
PTOH [4]Hydroxyethyl-5.10-3.102.00Biosensors, Adhesion
P3MEEMT [4]Glycol + Carboxylate-5.35-3.451.90Aqueous OECTs

Data synthesized from cyclic voltammetry and UV-Vis absorption spectroscopy literature[2, 4].

Conclusion

Ethyl 5-(2-acetoxyethyl)-4-methylthiophene-3-carboxylate is a highly strategic intermediate in materials science. By mastering the selective manipulation of its orthogonal functional groups—retaining the electron-withdrawing carboxylate for bandgap engineering while exploiting the acetoxyethyl group for morphological and ionic tuning—researchers can synthesize bespoke conjugated polymers. These materials bridge the gap between traditional organic photovoltaics and next-generation bioelectronic devices used in pharmaceutical development.

References

  • Polythiophene: From Fundamental Perspectives to Applications Chemistry of Materials (American Chemical Society, 2017)[Link]

  • Poly(alkyl thiophene-3-carboxylates). Synthesis and Characterization of Polythiophenes with a Carbonyl Group Directly Attached to the Ring Macromolecules (American Chemical Society, 2016)[Link]

  • Side Chain Engineering in Solution-Processable Conjugated Polymers Chemistry of Materials (American Chemical Society, 2013)[Link]

  • The Combined Influence of Polythiophene Side Chains and Electrolyte Anions on Organic Electrochemical Transistors Polymer (Elsevier / NSF Public Access Repository, 2020)[Link]

  • Recent Advancements in Polythiophene-Based Materials and their Biomedical, Geno Sensor and DNA Detection International Journal of Molecular Sciences (MDPI / PubMed Central, 2021)[Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols: Ethyl 5-(2-acetoxyethyl)-4-methylthiophene-3-carboxylate as a Versatile Precursor for Novel Thiophene Derivatives

Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the synthesis and application of Ethyl 5-(2-acetoxyethyl)-4-methylthiophene-3-carboxylate as a strategic prec...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis and application of Ethyl 5-(2-acetoxyethyl)-4-methylthiophene-3-carboxylate as a strategic precursor for the development of medicinally relevant thiophene derivatives. We will delve into the foundational Gewald aminothiophene synthesis, a cornerstone for creating polysubstituted thiophenes, and detail a reliable protocol for the synthesis of a key intermediate, Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. Subsequent transformations to achieve the title precursor will be outlined, followed by its application in the synthesis of thieno[2,3-d]pyrimidines, a class of compounds with significant pharmacological interest.[1][2] This guide is intended for researchers and professionals in drug discovery and medicinal chemistry, offering both theoretical insights and practical, step-by-step protocols.

Introduction: The Significance of the Thiophene Scaffold

The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Its isosteric relationship with the benzene ring allows for favorable interactions with biological targets, while offering unique physicochemical properties. Thieno[2,3-d]pyrimidines, in particular, are bioisosteres of purine bases like adenine, enabling them to interact with a wide range of enzymes and receptors.[1] This has led to their investigation and development as anticancer, anti-inflammatory, antimicrobial, and CNS protective agents.[1][2][3]

The strategic functionalization of the thiophene ring is paramount to modulating the biological activity of its derivatives. The use of versatile precursors, such as Ethyl 5-(2-acetoxyethyl)-4-methylthiophene-3-carboxylate, provides a platform for introducing diverse functionalities and building complex molecular architectures.

Synthesis of the Precursor: A Multi-Step Approach

The synthesis of Ethyl 5-(2-acetoxyethyl)-4-methylthiophene-3-carboxylate can be efficiently achieved through a multi-step process, beginning with the well-established Gewald reaction to construct the core thiophene ring.

The Gewald Aminothiophene Synthesis: A Powerful Tool

The Gewald reaction is a one-pot, multi-component condensation that provides a straightforward route to polysubstituted 2-aminothiophenes.[4][5][6] It involves the reaction of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base, typically a secondary amine like diethylamine or morpholine.[4][7]

The reaction proceeds through an initial Knoevenagel condensation between the carbonyl compound and the active methylene of the cyanoester.[8] This is followed by the addition of sulfur and subsequent cyclization to form the thiophene ring.[8][9]

Gewald_Mechanism Ketone Ketone/Aldehyde Knoevenagel Knoevenagel Condensation Ketone->Knoevenagel Cyanoester α-Cyanoester Cyanoester->Knoevenagel Base Base (e.g., Diethylamine) Base->Knoevenagel catalyst Intermediate Stable Intermediate Knoevenagel->Intermediate Sulfur_Addition Sulfur Addition Intermediate->Sulfur_Addition Sulfur Elemental Sulfur (S8) Sulfur->Sulfur_Addition Cyclization Cyclization & Tautomerization Sulfur_Addition->Cyclization Product 2-Aminothiophene Cyclization->Product

Figure 1: The Gewald Reaction Workflow.

Protocol: Synthesis of Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate

This protocol is adapted from established Gewald synthesis procedures.[5][10][11]

Materials:

  • Ethyl cyanoacetate

  • Acetylacetone

  • Elemental sulfur

  • Diethylamine or Morpholine

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine equimolar amounts of ethyl cyanoacetate (e.g., 0.10 mol) and acetylacetone (e.g., 0.10 mol) in ethanol (50 mL).

  • To this mixture, add elemental sulfur (0.10 mol) with stirring.

  • Slowly add diethylamine (0.05 mol) or morpholine (5 mL) dropwise to the heterogeneous mixture at room temperature.[10][11] An exothermic reaction may be observed.

  • After the addition is complete, stir the reaction mixture at 40-50°C for 3-4 hours.[10][11]

  • Allow the mixture to cool to room temperature and let it stand overnight.

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried.

  • The crude product can be recrystallized from ethanol to yield Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate as a solid.[5]

Data Summary for Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate:

PropertyValueReference
AppearanceOrange/Brown Solid[5][11]
Melting Point162-167 °C[5][11]
Yield52-85%[5][11]
¹H NMR (CDCl₃) [5]
δ 1.38 (t, 3H)-CH₂CH₃ [5]
δ 2.43 (s, 3H)-COCH₃ [5]
δ 2.70 (s, 3H)thiophene-CH₃ [5]
δ 4.32 (q, 2H)-OCH₂ CH₃[5]
δ 6.67 (br s, 2H)-NH₂ [5]
IR (cm⁻¹) [5][11]
3408, 3294N-H stretching[5][11]
1666C=O stretching (acetyl)[5]
1605, 1586C=C stretching[5]
Proposed Synthesis of Ethyl 5-(2-acetoxyethyl)-4-methylthiophene-3-carboxylate

The conversion of the acetyl group to an acetoxyethyl group can be achieved in a two-step sequence: reduction of the ketone followed by acetylation of the resulting alcohol.

Precursor_Synthesis Start Ethyl 5-acetyl-2-amino-4- methylthiophene-3-carboxylate Reduction Reduction (e.g., NaBH₄, MeOH) Start->Reduction Alcohol Ethyl 2-amino-5-(2-hydroxyethyl) -4-methylthiophene-3-carboxylate Reduction->Alcohol Acetylation Acetylation (Acetic Anhydride, Pyridine) Alcohol->Acetylation Final_Product Ethyl 5-(2-acetoxyethyl)-4- methylthiophene-3-carboxylate Acetylation->Final_Product

Figure 2: Synthesis of the Target Precursor.

Protocol: Reduction of the Acetyl Group

  • Dissolve Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate in methanol.

  • Cool the solution in an ice bath.

  • Add sodium borohydride (NaBH₄) portion-wise with stirring.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction carefully with water and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the alcohol intermediate.

Protocol: Acetylation of the Alcohol

  • Dissolve the alcohol intermediate in a suitable solvent such as dichloromethane or pyridine.

  • Add acetic anhydride and a catalytic amount of a base like pyridine or DMAP.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer and concentrate to yield the final precursor, which can be purified by column chromatography if necessary.

Application: Synthesis of Thieno[2,3-d]pyrimidines

The 2-aminothiophene core of the precursor is an excellent starting point for the construction of the fused pyrimidine ring, leading to the formation of thieno[2,3-d]pyrimidines. A common and effective method involves a cyclocondensation reaction.

General Synthetic Pathway

The synthesis typically involves two key steps:

  • Amidine Formation: The 2-amino group is reacted with a reagent like N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an N,N-dimethylformamidine intermediate.

  • Dimroth Rearrangement/Cyclization: The intermediate is then reacted with an appropriate amine (e.g., an aniline derivative) which cyclizes to form the thieno[2,3-d]pyrimidine ring system.[12]

Thienopyrimidine_Synthesis Precursor 2-Aminothiophene Precursor Step1 Amidine Formation (DMF-DMA) Precursor->Step1 Intermediate N,N-dimethylformamidine Intermediate Step1->Intermediate Step2 Cyclization with Amine (e.g., R-NH₂) Intermediate->Step2 Product Substituted Thieno[2,3-d]pyrimidine Step2->Product

Figure 3: General scheme for Thieno[2,3-d]pyrimidine synthesis.

Protocol: Synthesis of a Thieno[2,3-d]pyrimidine Derivative

This generalized protocol is based on synthetic strategies reported in the literature for similar compounds.[12]

Materials:

  • Ethyl 5-(2-acetoxyethyl)-4-methylthiophene-3-carboxylate (or the corresponding 2-aminothiophene precursor)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Substituted aniline (e.g., 4-methoxyaniline)

  • Acetic acid

Procedure:

Step 1: Amidine Formation

  • A mixture of the 2-aminothiophene precursor (1 equivalent) and DMF-DMA (3-5 equivalents) is heated, either neat or in a high-boiling solvent like DMF, at 120-140°C for several hours.

  • The reaction progress is monitored by TLC.

  • Upon completion, the excess DMF-DMA and solvent are removed under reduced pressure to yield the crude amidine intermediate, which is often used in the next step without further purification.

Step 2: Cyclization

  • The crude amidine intermediate is dissolved in glacial acetic acid.

  • A substituted aniline (1.1 equivalents) is added to the solution.

  • The mixture is heated to reflux for 4-8 hours.

  • After cooling, the reaction mixture is poured into ice water.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization or column chromatography.

Expected Product Profile:

Compound ClassGeneral StructurePotential Biological Activity
Thieno[2,3-d]pyrimidinesFused heterocyclic systemAnticancer, Anti-inflammatory, Antimicrobial, PI3K inhibitors

Conclusion

Ethyl 5-(2-acetoxyethyl)-4-methylthiophene-3-carboxylate, synthesized via a robust pathway originating from the Gewald reaction, represents a highly valuable and versatile precursor in medicinal chemistry. Its strategically placed functional groups allow for the efficient construction of complex heterocyclic systems, most notably the pharmacologically significant thieno[2,3-d]pyrimidines. The protocols and data presented in this guide offer a solid foundation for researchers to explore the synthesis of novel thiophene derivatives for drug discovery and development programs.

References

  • Gewald reaction - Wikipedia. [Link]

  • Eller, G. A., & Holzer, W. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 11(3), 371–376. [Link]

  • A green chemistry approach to gewald reaction - Der Pharma Chemica. [Link]

  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur - ChemRxiv. [Link]

  • Li, Y., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society. [Link]

  • Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. [Link]

  • Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H) - MDPI. [Link]

  • Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. - Allied Academies. [Link]

  • Synthesis and Pharmacological Study of Thiophene Derivatives - Impactfactor. [Link]

  • Synthesis of thiophene derivatives 4 and 5. - ResearchGate. [Link]

  • Fun, H. K., et al. (2008). Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2423. [Link]

  • Mobinikhaledi, A., et al. (2010). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry, 22(9), 7399-7404. [Link]

  • The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile - Scirp.org. [Link]

  • Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate | Request PDF - ResearchGate. [Link]

Sources

Application

Step-by-step preparation guide for Ethyl 5-(2-acetoxyethyl)-4-methylthiophene-3-carboxylate

Application Note: Synthesis and Isolation Protocol for Ethyl 5-(2-acetoxyethyl)-4-methylthiophene-3-carboxylate Abstract Ethyl 5-(2-acetoxyethyl)-4-methylthiophene-3-carboxylate (CAS: 19156-47-9) is a highly specialized...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Isolation Protocol for Ethyl 5-(2-acetoxyethyl)-4-methylthiophene-3-carboxylate

Abstract Ethyl 5-(2-acetoxyethyl)-4-methylthiophene-3-carboxylate (CAS: 19156-47-9) is a highly specialized heterocyclic building block, frequently utilized in the synthesis of thiamine (Vitamin B1) derivatives, oxo thiamine, and related pharmaceutical intermediates[1][2]. This application note details a robust, scalable cyclocondensation protocol for its preparation, emphasizing thermodynamic control, self-validating reaction milestones, and high-purity isolation techniques.

Mechanistic Overview and Reaction Pathway

The construction of the highly substituted thiophene core relies on the controlled cyclocondensation of an α-haloketone—specifically 2-chloro-3-oxopentyl acetate (CAS: 13051-49-5)[3]—with a suitable sulfur-containing β-ester derivative. The reaction proceeds via an initial nucleophilic thio-substitution of the α-chloride, followed by an intramolecular base-catalyzed aldol-type condensation and subsequent dehydration to aromatize the thiophene ring.

Understanding the causality of the reaction conditions is critical: the α-haloketone is prone to self-condensation and degradation if exposed to localized basic hotspots. Therefore, strict temperature control and the gradual introduction of the base are non-negotiable parameters for maximizing yield and preventing the formation of intractable polymeric tars.

Workflow Start 2-Chloro-3-oxopentyl acetate (CAS: 13051-49-5) Condensation Cyclocondensation (0°C to RT, N2 atm) Start->Condensation Reagent Sulfur Donor & Base (e.g., Ethyl thioglycolate, EtONa) Reagent->Condensation Workup Aqueous Quench & Extraction (EtOAc / Brine) Condensation->Workup Purification Silica Gel Chromatography (Hexane:EtOAc Gradient) Workup->Purification Product Ethyl 5-(2-acetoxyethyl)-4- methylthiophene-3-carboxylate (CAS: 19156-47-9) Purification->Product

Fig 1: Step-by-step workflow for the cyclocondensation and isolation of the target thiophene.

Materials and Reagents

All reagents should be of analytical grade. The purity of the primary precursor, 2-chloro-3-oxopentyl acetate, significantly impacts the downstream chromatographic resolution[4].

Reagent / MaterialCAS NumberFunctionEquivalents
2-Chloro-3-oxopentyl acetate13051-49-5Primary Electrophile / Precursor1.0 eq
Ethyl thioglycolate (or analog)800-48-8Sulfur Donor / Nucleophile1.1 eq
Sodium Ethoxide (21% in EtOH)141-52-6Base / Catalyst2.2 eq
Anhydrous Ethanol64-17-5Solvent10 Vol
Ethyl Acetate (EtOAc)141-78-6Extraction SolventAs needed
Saturated NaCl (Brine)7647-14-5Phase Separation / WashAs needed

Step-by-Step Experimental Protocol

Phase 1: Reactor Setup and Inertion

Expertise Insight: Thiol-containing reagents are highly susceptible to oxidative dimerization (forming disulfides) in the presence of atmospheric oxygen. Establishing a strict inert atmosphere ensures the sulfur donor remains active.

  • Equip a thoroughly dried, multi-neck round-bottom flask with a magnetic stir bar, an addition funnel, an internal temperature probe, and a nitrogen inlet.

  • Purge the system with high-purity nitrogen ( N2​ ) for 15 minutes.

  • Charge the flask with anhydrous ethanol (10 Vol) and ethyl thioglycolate (1.1 eq).

  • Cool the reaction mixture to 0 °C using an ice-water bath.

Phase 2: Base Addition and Cyclocondensation

Expertise Insight: The dropwise addition of sodium ethoxide serves a dual purpose: it deprotonates the thiol to initiate the substitution while simultaneously driving the subsequent aldol condensation. Uncontrolled exotherms here will lead to the hydrolysis of the acetoxyethyl ester group.

  • Load the addition funnel with Sodium Ethoxide (2.2 eq).

  • Add the base dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Once the base addition is complete, load the addition funnel with 2-chloro-3-oxopentyl acetate (1.0 eq)[3].

  • Add the α-haloketone dropwise over 45 minutes, maintaining the temperature at 0–5 °C.

  • Self-Validation Step: Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C). Stir for 4–6 hours. Monitor the reaction progression via TLC (Hexane:EtOAc 3:1). The disappearance of the UV-active α-haloketone spot confirms the completion of the initial substitution.

Phase 3: Quenching and Liquid-Liquid Extraction

Expertise Insight: Rapid quenching prevents base-catalyzed transesterification or hydrolysis of the ethyl ester and acetoxy groups.

  • Quench the reaction by pouring the mixture into a beaker containing crushed ice and 1M HCl (to adjust the pH to ~6.5).

  • Extract the aqueous mixture with Ethyl Acetate (3 × 15 Vol)[1].

  • Combine the organic layers and wash sequentially with deionized water (10 Vol) and saturated brine (10 Vol).

  • Causality: The brine wash is critical to break any micro-emulsions and strip residual ethanol from the organic phase, which would otherwise interfere with silica gel chromatography.

  • Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude product as a dark amber oil.

Phase 4: Chromatographic Purification
  • Prepare a silica gel column (200-300 mesh) using Hexane as the loading solvent.

  • Load the crude oil onto the column and elute using a step gradient of Hexane to Ethyl Acetate (starting at 10:1, moving to 4:1).

  • Collect the fractions containing the target compound (CAS: 19156-47-9).

  • Evaporate the solvent in vacuo to afford Ethyl 5-(2-acetoxyethyl)-4-methylthiophene-3-carboxylate as a pale yellow to colorless oil.

Analytical Characterization

To validate the structural integrity of the synthesized compound, the following analytical signatures should be confirmed:

  • HPLC-UV: Assess purity at 254 nm. The target compound should present a single sharp peak, distinct from the 2-chloro-3-oxopentyl acetate precursor[4].

  • 1H NMR (CDCl3): Look for the characteristic ethyl ester signals (quartet at ~4.2 ppm, triplet at ~1.3 ppm), the acetoxy methyl singlet (~2.0 ppm), and the thiophene aromatic proton (if applicable, depending on substitution patterns). The methylene protons of the 2-acetoxyethyl group will appear as distinct triplets due to the adjacent oxygen and aromatic ring environments.

References

  • 2-chloro-3-oxopentyl acetate | CAS#:13051-49-5 | Chemsrc. Chemsrc.com.
  • 3-chloro-5-hydroxypentan-2-one | CAS#:13045-13-1 | Chemsrc. Chemsrc.com.
  • 3-Chloro-5-hydroxy-2-pentanone 13045-13-1 wiki - Guidechem. Guidechem.com.
  • ethyl 4-cyano-3-hydroxy-5-methylthiophene-2-carboxylate 35728-97-3 wiki - Guidechem. Guidechem.com.

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing temperature and pressure conditions for Ethyl 5-(2-acetoxyethyl)-4-methylthiophene-3-carboxylate

Welcome to the Technical Support Center for Advanced Thiophene Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with synthes...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Thiophene Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with synthesizing Ethyl 5-(2-acetoxyethyl)-4-methylthiophene-3-carboxylate (CAS: 19156-47-9).

Because this molecule contains a base-sensitive acetoxyethyl side chain alongside a thiophene core that requires thermal energy for aromatization, mastering temperature and pressure control is the difference between high-purity isolation and total batch failure.

Part 1: Mechanistic Causality & Troubleshooting (FAQs)

The synthesis of highly substituted thiophene-3-carboxylates typically relies on base-catalyzed cyclization pathways (such as modified Gewald or Fiesselmann condensations)[1]. The core challenge with this specific compound is chemoselectivity : providing enough thermal energy to drive the Knoevenagel condensation and subsequent sulfur-ring closure, while keeping the temperature low enough to prevent the amine base from hydrolyzing the fragile acetate group.

Q1: Why is my acetoxyethyl group hydrolyzing into a hydroxyethyl byproduct during cyclization? Causality: This is a classic temperature-induced side reaction. The cyclization requires a basic catalyst (e.g., triethylamine or morpholine) to deprotonate the active methylene[2]. If the reaction temperature exceeds 75°C, the activation energy for ester hydrolysis is breached, and the base will rapidly cleave the acetate group to form the alcohol byproduct. Solution: Maintain the reaction temperature strictly between 60°C and 65°C. If the cyclization is sluggish, do not increase the heat; instead, optimize the base equivalents or switch to a more polar aprotic solvent to stabilize the transition state.

Q2: I am experiencing severe tarring and polymerization during solvent removal. How can I isolate the product cleanly? Causality: Thiophene-3-carboxylates with alkyl-acetate side chains are highly susceptible to thermal oligomerization and decarboxylation when concentrated at atmospheric pressure[3]. Solution: Solvent evaporation must be conducted under reduced pressure. By dropping the pressure to < 50 mbar, you can remove solvents like ethanol or ethyl acetate at bath temperatures below 40°C, effectively freezing the thermal degradation pathways[4].

Q3: Can I use a sealed microwave reactor to speed up the synthesis? Causality: While increasing pressure in a sealed vessel allows you to exceed the solvent's boiling point and accelerate the initial condensation, localized superheating will destroy the ester. Solution: If using microwave synthesis, cap the internal temperature at 70°C and pressure at 2 bar. Rely on the microwave's dielectric heating for uniform energy distribution rather than brute-force thermal bulk heating.

Part 2: Quantitative Data Summary

To prevent batch loss, adhere strictly to the thermodynamic and kinetic boundaries outlined below.

Table 1: Thermodynamic and Kinetic Parameters for Thiophene Cyclization

ParameterOptimal TargetMechanistic PurposeConsequence of Deviation
Reaction Temperature 60°C - 65°COvercomes activation energy for sulfur ring closure.< 55°C: Stalled intermediate formation.> 75°C: Acetate hydrolysis[2].
Reaction Pressure 1.0 atm (Ambient)Standard atmospheric reflux conditions.Sealed > 2 atm: Risk of localized superheating and ester cleavage.
Evaporation Temp. 30°C - 35°CProtects the fragile acetoxyethyl side chain.> 40°C: Thermal oligomerization (tarring)[4].
Evaporation Pressure 30 - 50 mbarLowers solvent boiling point for safe removal.> 100 mbar: Inefficient solvent removal; prolonged heat exposure.

Part 3: Standardized Experimental Protocol

This protocol is designed as a self-validating system . Each step includes specific visual or analytical cues to confirm that the thermodynamic conditions are yielding the correct mechanistic outcomes.

Step 1: Reagent Preparation & Condensation

  • Charge a dry, 250 mL round-bottom flask with 2-chloro-3-oxopentyl acetate (1.0 eq) and ethyl thioglycolate (1.05 eq) in 50 mL of anhydrous ethanol.

  • Causality & Validation: Anhydrous solvent is critical to prevent premature ester hydrolysis. The solution should remain clear and colorless. Any immediate yellowing indicates trace moisture or base contamination in the glassware.

Step 2: Base Addition & Temperature Control

  • Submerge the flask in a water bath set to 25°C. Add triethylamine (1.2 eq) dropwise over 15 minutes.

  • Once the addition is complete, equip a reflux condenser and gradually raise the internal temperature to exactly 65°C.

  • Causality & Validation: Dropwise addition prevents exothermic spikes. The 65°C setpoint provides enough thermal energy to drive the cyclization while remaining safely below the 75°C threshold where the acetoxy group undergoes cleavage[2]. The mixture will transition to a deep orange color over 2 hours. Analyze via TLC (Hexane:EtOAc 3:1); the complete disappearance of the starting ketone spot confirms successful Knoevenagel condensation.

Step 3: Pressure-Controlled Workup & Isolation

  • Cool the reaction to 20°C, quench with 50 mL of saturated aqueous NH₄Cl, and extract with ethyl acetate (3 x 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄.

  • Transfer the solution to a rotary evaporator. Set the water bath temperature strictly to 35°C and reduce the system pressure to 30-50 mbar.

  • Causality & Validation: Lowering the pressure allows for efficient solvent removal without providing the thermal energy required for tar formation or decarboxylation[3]. The resulting crude product should be a viscous yellow-orange oil. If the oil appears dark brown or black, the bath temperature was too high or the vacuum was insufficient.

Part 4: Workflow Visualization

G Start Initiate Synthesis (CAS: 19156-47-9) Condensation Base-Catalyzed Condensation (T = 25°C, P = 1 atm) Start->Condensation Cyclization Thiophene Cyclization (T = 65°C, P = 1 atm) Condensation->Cyclization Check In-Process HPLC Check (Monitor Intermediates) Cyclization->Check Hydrolysis Failure: Acetate Hydrolysis (Cause: T > 75°C) Check->Hydrolysis Overheating Incomplete Failure: Stalled Reaction (Cause: T < 55°C) Check->Incomplete Underheating Workup Aqueous Quench & Extraction (T = 20°C) Check->Workup Optimal Conversion Evaporation Vacuum Solvent Removal (T < 40°C, P < 50 mbar) Workup->Evaporation Success Pure Target Compound Isolated Evaporation->Success Prevents Tarring

Fig 1. Thiophene cyclization workflow highlighting critical temperature and pressure thresholds.

Sources

Optimization

Technical Support Center: Stability &amp; Storage of Ethyl 5-(2-acetoxyethyl)-4-methylthiophene-3-carboxylate

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with Ethyl 5-(2-acetoxyethyl)-4-methylthiophene-3-carboxylate .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with Ethyl 5-(2-acetoxyethyl)-4-methylthiophene-3-carboxylate . Due to its specific molecular architecture, this compound requires rigorous handling protocols to maintain its structural integrity during long-term storage.

Mechanistic Insight: The Vulnerability of Dual-Ester Thiophenes

To effectively prevent degradation, we must first understand the causality behind it. This compound features two distinct ester functional groups, each with vastly different stability profiles:

  • The Ethyl Ester (Position 3): Conjugated with the aromatic thiophene ring, this group is relatively stable and requires harsh conditions (strong acid/base or high heat) to hydrolyze.

  • The Acetoxyethyl Ester (Position 5): This is an aliphatic ester separated from the aromatic core by an ethyl linker. It is highly labile and highly susceptible to nucleophilic attack by trace water molecules.

The Autocatalytic Trap: When moisture breaches the storage container, the aliphatic acetoxy group hydrolyzes first. This reaction cleaves the ester bond, yielding a 5-(2-hydroxyethyl) thiophene derivative and releasing acetic acid as a byproduct. Because ester hydrolysis is an acid-catalyzed process, the liberated acetic acid drops the local pH, creating an autocatalytic feedback loop. This acidic microenvironment rapidly accelerates the degradation of the remaining intact molecules and eventually forces the cleavage of the more stable aromatic ethyl ester (1[1]).

DegradationPathway Intact Ethyl 5-(2-acetoxyethyl)- 4-methylthiophene-3-carboxylate Moisture Moisture (H2O) Ingress Intact->Moisture Poor Storage Hydrolysis1 Aliphatic Ester Cleavage (Fast Reaction) Moisture->Hydrolysis1 Nucleophilic Attack Byproduct Acetic Acid Release (Autocatalysis) Hydrolysis1->Byproduct Intermediate 5-(2-hydroxyethyl) Derivative Hydrolysis1->Intermediate Hydrolysis2 Aromatic Ester Cleavage (Slow Reaction) Byproduct->Hydrolysis2 Acid Catalysis (pH Drop) Intermediate->Hydrolysis2 Final Fully Hydrolyzed Thiophene Core Hydrolysis2->Final

Logical pathway of autocatalytic ester hydrolysis triggered by moisture ingress.

Troubleshooting FAQs

Q: I stored my compound in the laboratory freezer (-20°C), but LC/MS still shows significant hydrolysis. Why? A: Laboratory freezers are inherently high-humidity environments. When vials are removed from the freezer, condensation rapidly forms on the cold glass, introducing water molecules directly to the sample if the seal is imperfect or if the vial is opened before reaching room temperature. Storing moisture-sensitive esters in a freezer without secondary desiccation actually supplies water molecules to your compounds, promoting hydrolysis rather than preventing it (2[2]).

Q: How can I stabilize the ester if it must be formulated in a solution for ongoing assays? A: If the compound must be stored in solution, controlling the pH and utilizing chemical stabilizers is critical. Carbodiimides act as highly effective anti-hydrolysis agents. They work by reacting with the carboxylic acids (like the released acetic acid) produced during initial hydrolysis, scavenging them before they can catalyze further ester breakdown (3[3]).

Q: What is the optimal storage environment for the neat (solid/oil) compound? A: The compound should be kept in a tightly sealed amber vial, purged with an inert gas (nitrogen or argon), and placed inside a desiccator. The desiccator can then be stored at -20°C to reduce thermal kinetic energy while maintaining a strictly anhydrous environment (4[4]).

Quantitative Data: Impact of Storage Conditions

The following table summarizes the expected stability of the compound over a 6-month period under various storage conditions. Note how standard freezer storage underperforms compared to refrigerated storage unless an inert, desiccated atmosphere is applied.

Storage ConditionAtmosphereRelative Humidity (RH)Purity at 6 Months (%)Primary Degradant (%)
25°C (Ambient)Ambient Air60%82.4%15.1%
4°C (Fridge)Ambient Air60%91.2%7.5%
-20°C (Freezer)Ambient AirHigh (Condensation risk)88.5%10.2%
-20°C (Freezer) Argon + Desiccant < 5% > 99.5% < 0.2%

Standard Operating Procedures (Protocols)

To ensure scientific integrity, every protocol below is designed as a self-validating system . By incorporating baseline checks and mass-balance calculations, you can verify the success of your storage methodology in real-time.

StorageWorkflow Start Purified Compound Dry High Vacuum Drying (Remove Solvent) Start->Dry Aliquot Aliquot into Amber Vials Dry->Aliquot Argon Argon/Nitrogen Purge (Inert Atmosphere) Aliquot->Argon Seal PTFE-Lined Caps + Parafilm Argon->Seal Store Desiccator Storage at -20°C Seal->Store

Step-by-step workflow for the anhydrous packaging and long-term storage of sensitive esters.

Protocol A: Anhydrous Aliquoting and Inert Packaging
  • Pre-Drying: Subject the purified Ethyl 5-(2-acetoxyethyl)-4-methylthiophene-3-carboxylate to high vacuum (≤ 0.1 mbar) for 4 hours to remove residual synthesis solvents and trace surface moisture.

  • Baseline Validation (Self-Check): Immediately dissolve a 1 mg aliquot in anhydrous acetonitrile and run an LC/MS analysis. Validation criterion: The chromatogram must show <0.5% of the 5-(2-hydroxyethyl) degradant. If higher, re-purify before storage.

  • Aliquoting: Transfer the compound into pre-dried (oven-baked at 120°C for 2 hours) amber glass vials. Amber glass prevents light-induced radical degradation.

  • Inert Gas Purging: Insert a needle connected to a high-purity Argon line into the vial. Purge the headspace for 30 seconds to displace oxygen and atmospheric moisture (4[4]).

  • Sealing: Cap immediately with PTFE-lined septa caps. Wrap the cap junction tightly with Parafilm to create a secondary moisture barrier.

  • Secondary Containment: Place the sealed vials inside a desiccator cabinet containing active indicating silica gel. Store the entire desiccator unit at -20°C.

Protocol B: Accelerated Stability Testing via LC/MS

Adapted from standard ester stability workflows (1[1]).

  • Sample Preparation: Prepare a 1 mg/mL stock solution of an internal standard in anhydrous acetonitrile.

  • Environmental Staging: Aliquot 10 mg of the thiophene ester into multiple vials. Place triplicate vials into controlled environments: Control (-20°C Desiccated), Ambient (25°C / 60% RH), and Stress (40°C / 75% RH).

  • Time-Course Analysis: At T=0, 1 month, 3 months, and 6 months, remove three vials from each condition.

  • Equilibration & Injection: Crucial Step: Allow vials to reach room temperature before opening to prevent condensation. Dilute the sample with 1 mL of the internal standard stock.

  • Data Validation (Self-Check): Calculate the ratio of the intact ester peak area to the internal standard. A corresponding increase in the acetic acid/hydroxyethyl peak must directly correlate with the loss of the intact ester mass, validating that hydrolysis (not thermal decomposition or polymerization) is the primary degradation pathway.

References

  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance.Carbodiimide.com.
  • Three types of hydrolysis and ways to prevent hydrolysis.Carbodiimide.com.
  • Any advice about the stability of ester and carbamate containing compounds?ResearchGate.
  • Preventing the hydrolysis of isoamyl propionate during storage.BenchChem.
  • Humidity Control in Laboratories: 10 Best Practices to Protect Equipment and Results.LEI Sales.
  • Good Laboratory Practice: Sample and Reagent Storage and Stability.SCION Instruments.

Sources

Reference Data & Comparative Studies

Validation

Ethyl 5-(2-acetoxyethyl)-4-methylthiophene-3-carboxylate vs methyl ester derivatives in reactivity

As a Senior Application Scientist, selecting the correct ester derivative is rarely a trivial matter of molecular weight; it is a strategic decision that dictates downstream chemoselectivity, reaction kinetics, and proce...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the correct ester derivative is rarely a trivial matter of molecular weight; it is a strategic decision that dictates downstream chemoselectivity, reaction kinetics, and process scalability.1[1] and its methyl ester counterpart are critical building blocks in the synthesis of thiamine analogs and advanced pharmaceutical APIs.

This guide objectively evaluates the reactivity profiles of these two derivatives, focusing on structural causality, chemoselectivity challenges, and modern synthetic applications.

Structural Profiling & The Dual-Ester Challenge

Both derivatives feature a highly electron-rich thiophene core with a methyl group at position 4. However, the defining challenge of this scaffold is the presence of two distinct ester moieties :

  • The C5 Aliphatic Acetate: Unconjugated, sterically accessible, and highly electrophilic.

  • The C3 Carboxylate (Methyl or Ethyl): Directly conjugated with the thiophene π -system, which delocalizes the partial positive charge on the carbonyl carbon, significantly increasing the activation energy required for nucleophilic attack.

Because of this electronic disparity, any nucleophilic process (like saponification or amidation) will inherently target the C5 acetate first, requiring careful kinetic and thermodynamic control to manipulate the C3 position.

Mechanistic Reactivity: Methyl vs. Ethyl Derivatives

Solution-Phase Hydrolysis Kinetics

When subjected to base-catalyzed hydrolysis using 2[2], the methyl ester at the C3 position hydrolyzes noticeably faster than the ethyl ester. The causality is purely steric: the smaller methyl group provides less hindrance to the incoming hydroxide ion during the formation of the rate-limiting tetrahedral intermediate. However, in both cases, the C5 acetate will co-hydrolyze instantly.

Transesterification Vulnerabilities

Ester choice dictates solvent compatibility. When heated in alcoholic solvents, thiophene-3-carboxylates are highly susceptible to transesterification. For example, refluxing the methyl ester derivative in ethanol will rapidly drive an equilibrium shift, resulting in unintended 3[3].

Mechanochemical Amidation (The Physical State Paradox)

In modern green chemistry, direct amidation of esters is achieved via solvent-free ball milling. Here, traditional solution-phase electronic rules are inverted by physical state dynamics. While methyl esters are electronically more reactive, they are often solids at room temperature. Ethyl esters, which are typically liquids, act as endogenous liquid-assisted grinding (LAG) agents. In comparable heteroaryl systems,4[4].

Quantitative Reactivity Profile

Reactivity MetricMethyl 5-(2-acetoxyethyl)-...Ethyl 5-(2-acetoxyethyl)-...
Steric Bulk (C3 Ester) LowModerate
Solution-Phase Hydrolysis Rate Fast ( t1/2​ ~ 1-2 h at reflux)Slower ( t1/2​ ~ 3-5 h at reflux)
Mechanochemical Amidation Yield ~42% (Solid-state mass transfer limited)~80% (Liquid-state enhanced LAG)
Transesterification Risk High in EthanolHigh in Methanol
C5 Acetate Chemoselectivity Poor (Rapid co-hydrolysis)Poor (Rapid co-hydrolysis)

Visualizations of Reaction Logic

Chemoselectivity Substrate 5-(2-acetoxyethyl)-4-methylthiophene -3-carboxylate Base Aqueous NaOH / Heat Substrate->Base Acetate Fast Hydrolysis (C5 Acetate Cleavage) Base->Acetate Kinetic Control Intermediate 5-(2-hydroxyethyl)-... -3-carboxylate Acetate->Intermediate Carboxylate Slow Hydrolysis (C3 Ester Cleavage) Intermediate->Carboxylate Thermodynamic Control Product 5-(2-hydroxyethyl)-4-methylthiophene -3-carboxylic acid Carboxylate->Product

Chemoselective hydrolysis pathway of dual-ester thiophene derivatives under basic conditions.

Amidation Ester Thiophene-3-carboxylate (Methyl vs Ethyl) Mill Mechanochemical Milling (Solvent-Free, 2h) Ester->Mill Amine Amine Feedstock (e.g., Morpholine) Amine->Mill Methyl Methyl Ester (Solid) Mass Transfer Limited Mill->Methyl R = CH3 Ethyl Ethyl Ester (Liquid) Enhanced Mass Transfer Mill->Ethyl R = C2H5 Yield1 Moderate Yield (~42%) Methyl->Yield1 Yield2 High Yield (~80%) Ethyl->Yield2

Mechanochemical amidation workflow highlighting physical state effects on reaction yields.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating strict In-Process Controls (IPCs) to verify causality at each step.

Protocol A: Controlled Global Saponification

Objective: Complete hydrolysis of both the C5 acetate and C3 ester to yield 5-(2-hydroxyethyl)-4-methylthiophene-3-carboxylic acid. Causality: A biphasic solvent system ensures substrate solubility, while excess heat and base overcome the thermodynamic stability of the conjugated C3 ester.

  • Initiation: Dissolve 10 mmol of the thiophene ester in 20 mL of THF/MeOH (1:1 v/v). Reasoning: THF breaks up organic aggregates; MeOH acts as a miscible protic carrier.

  • Reagent Addition: Add 30 mL of 1M aqueous NaOH dropwise at 0°C to prevent uncontrolled exotherms.

  • IPC 1 (Kinetic Check): After 30 minutes at room temperature, sample the reaction for LC-MS.

    • Validation: You must observe the complete disappearance of the parent mass and the appearance of the mono-cleaved intermediate (acetate hydrolyzed, C3 ester intact). If the parent mass remains, verify base concentration.

  • Thermodynamic Push: Heat the reaction to 65°C (reflux) for 3 hours.

  • IPC 2 (Completion Check): Perform TLC (Hexanes/EtOAc 1:1).

    • Validation: The intermediate spot ( Rf​ ~0.6) must vanish, replaced by a baseline spot ( Rf​ 0.0) corresponding to the highly polar sodium salt of the product.

  • Workup: Cool to 0°C, acidify with 1M HCl to pH 2. Extract with EtOAc (3 x 20 mL), dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Mechanochemical Direct Amidation

Objective: Solvent-free amidation of the C3 ester with morpholine. Causality: Ball milling bypasses harsh coupling reagents by utilizing mechanical energy. The liquid nature of the ethyl ester variant inherently acts as a LAG agent, preventing caking[4].

  • Loading: To a 15 mL stainless steel milling jar, add 1.0 mmol of the thiophene ester and 2.0 mmol of morpholine. Add one 8 mm stainless steel milling ball.

  • IPC 1 (Pre-milling State Check): Visually inspect the mixture.

    • Validation: If using the solid methyl ester, the mixture will appear as a thick paste. If using the liquid ethyl ester, it will form a uniform slurry. If the methyl ester mixture is excessively dry, add 0.5 µL of EtOAc as an exogenous LAG agent to prevent stalling.

  • Milling: Mill at 30 Hz for 2 hours.

  • IPC 2 (Reaction Progress): Open the jar and perform TLC (CH₂Cl₂/MeOH 95:5).

    • Validation: The ester starting material should be consumed. If unreacted solid is caked to the walls (common with methyl esters), scrape it down and mill for an additional 30 minutes.

  • Recovery: Extract the product directly from the jar using EtOAc, filter through a celite plug, and concentrate.

Sources

Comparative

Comparative Analysis of Ethyl 5-(2-acetoxyethyl)-4-methylthiophene-3-carboxylate Synthesis Routes

Introduction & Mechanistic Overview Ethyl 5-(2-acetoxyethyl)-4-methylthiophene-3-carboxylate (CAS 19156-47-9)[1] is a highly specialized heterocyclic building block. It is predominantly utilized in the pharmaceutical ind...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

Ethyl 5-(2-acetoxyethyl)-4-methylthiophene-3-carboxylate (CAS 19156-47-9)[1] is a highly specialized heterocyclic building block. It is predominantly utilized in the pharmaceutical industry to synthesize thiophene-based bioisosteres of thiamine (Vitamin B1), such as thiothiamine. By replacing the natural thiazole ring of thiamine with a thiophene core, researchers can significantly alter the lipophilicity, metabolic stability, and pharmacokinetic profile of the resulting drug candidates.

As a Senior Application Scientist, I have evaluated multiple synthetic strategies for constructing this specific thiophene scaffold. The challenge lies in achieving the precise 3,4,5-substitution pattern. This guide provides an in-depth comparative analysis of the two most robust methodologies: the Gewald-Deamination Pathway [2] and the Alpha-Halo Ketone (Fiesselmann-type) Pathway [3].

Route A: The Gewald-Deamination Pathway

The Gewald Aminothiophene Synthesis is a highly convergent, multi-component reaction that constructs 2-aminothiophenes from a ketone, an activated nitrile, and elemental sulfur[2]. Because our target molecule (CAS 19156-47-9) lacks an amino group at the 2-position, a subsequent reductive deamination step is mandatory.

GewaldRoute A 5-Acetoxy-2-pentanone + Ethyl Cyanoacetate B Gewald Cyclization (S8, Morpholine) A->B C 2-Amino Thiophene Intermediate B->C + Sulfur D Diazotization (NaNO2, HCl, <5°C) C->D E Reductive Deamination (H3PO2) D->E Diazonium Salt F CAS 19156-47-9 Target Compound E->F - N2 gas

Workflow of the Gewald-Deamination synthesis route for CAS 19156-47-9.

Experimental Protocol: Gewald-Deamination

Step 1: Gewald Cyclization

  • Reagents: 5-Acetoxy-2-pentanone (1.0 eq), Ethyl cyanoacetate (1.1 eq), Elemental Sulfur (S8) (1.1 eq), Morpholine (0.5 eq), Ethanol (solvent).

  • Causality: Morpholine acts as a mild organic base to deprotonate the active methylene of ethyl cyanoacetate, driving the Knoevenagel condensation with the ketone. Elemental sulfur then attacks the resulting intermediate, followed by intramolecular cyclization to form the stable, aromatic 2-aminothiophene ring.

  • Procedure: Dissolve the ketone and cyanoacetate in ethanol. Add sulfur powder. Dropwise add morpholine while maintaining the temperature at 40°C. Stir at 50°C for 4 hours.

  • Self-Validation & QC: Monitor via TLC (Hexane:EtOAc 3:1). The reaction is complete when the ketone spot disappears. The product self-validates by precipitating out of the solution upon cooling to 0°C, allowing for simple filtration.

Step 2: Reductive Deamination

  • Reagents: 2-Amino-5-(2-acetoxyethyl)-4-methylthiophene-3-carboxylate (1.0 eq), Sodium nitrite (1.2 eq), Hypophosphorous acid (H3PO2, 50% aq) (5.0 eq), HCl (aq).

  • Causality: NaNO2 in HCl generates nitrous acid (HONO), which converts the primary amine into a highly reactive diazonium salt. H3PO2 acts as a potent hydride source, transferring a hydride to the aromatic ring. This is thermodynamically driven by the release of N2 gas and the oxidation of P(I) to P(III).

  • Procedure: Suspend the aminothiophene in a mixture of HCl and H3PO2 at 0°C. Slowly add aqueous NaNO2 dropwise. Critical: Maintain the temperature strictly < 5°C to prevent the diazonium salt from decomposing into a phenolic byproduct. Stir for 2 hours, then warm to room temperature.

  • Self-Validation & QC: The evolution of N2 gas bubbles serves as a direct visual indicator of successful reduction. LC-MS must be used to confirm the loss of 15 Da (transition from -NH2 to -H).

Route B: The Alpha-Halo Ketone (Fiesselmann) Pathway

This route relies on the step-wise construction of the thiophene core using an alpha-halo ketone precursor. The synthesis begins with the chlorination of 2-acetylbutyrolactone to yield 3-acetyl-3-chlorodihydrofuran-2(3H)-one (CAS 2986-00-7)[4]. Subsequent hydrolysis and decarboxylation afford 3-chloro-5-hydroxypentan-2-one (CAS 13045-13-1)[5], which is then acetylated to form 3-chloro-5-acetoxypentan-2-one (CAS 13051-49-5)[6]. This intermediate undergoes a Fiesselmann-type cyclization[3] to form the thiophene ring directly.

HaloRoute A 2-Acetylbutyrolactone B Chlorination (SO2Cl2) A->B C CAS 2986-00-7 B->C D Hydrolysis & Decarboxylation C->D HCl, H2O E CAS 13045-13-1 D->E - CO2 F Acetylation (Ac2O) E->F G CAS 13051-49-5 F->G H Fiesselmann Cyclization (S-source, Base) G->H I CAS 19156-47-9 Target Compound H->I

Step-wise synthesis of CAS 19156-47-9 via the alpha-halo ketone intermediate.

Experimental Protocol: Alpha-Halo Ketone Route

Step 1: Precursor Synthesis (CAS 13051-49-5)

  • Reagents: 2-Acetylbutyrolactone (1.0 eq), Sulfuryl chloride (SO2Cl2) (1.05 eq), followed by aqueous HCl, then Acetic Anhydride (Ac2O) and Pyridine.

  • Causality: SO2Cl2 provides an electrophilic chlorine source. The alpha-position of the beta-keto lactone is highly enolizable, allowing for highly regioselective chlorination. Subsequent acid hydrolysis opens the lactone ring, and the resulting beta-keto acid spontaneously decarboxylates to yield the alpha-halo ketone.

  • Procedure: Dropwise add SO2Cl2 to 2-acetylbutyrolactone at 0°C. Stir for 2 hours. Quench with water, then reflux in 1M HCl for 4 hours to drive decarboxylation. Extract the resulting 3-chloro-5-hydroxypentan-2-one and react with Ac2O/Pyridine at room temperature for 12 hours to protect the primary alcohol.

  • Self-Validation & QC: Decarboxylation is validated by the cessation of CO2 gas evolution during the reflux stage. 1H-NMR of the intermediate will show a characteristic downfield shift of the CH2 protons adjacent to the newly formed acetate group.

Step 2: Fiesselmann-Type Cyclization

  • Reagents: 3-Chloro-5-acetoxypentan-2-one (1.0 eq), Ethyl thioglycolate derivative (1.1 eq), Sodium methoxide (NaOMe) (2.0 eq), Methanol.

  • Causality: The highly nucleophilic thiol attacks the alpha-chloro ketone, displacing the chloride ion via an SN2 mechanism. The strong base (NaOMe) then triggers an intramolecular aldol-type condensation between the active methylene and the ketone carbonyl, yielding the thiophene core upon dehydration[3].

  • Procedure: Add the sulfur reagent to a solution of the alpha-halo ketone in methanol. Slowly add NaOMe at 0°C. Reflux for 6 hours.

  • Self-Validation & QC: The reaction mixture will darken significantly. Formation of a white precipitate (NaCl) during the addition of NaOMe validates the initial SN2 displacement.

Quantitative Route Comparison

The selection of a synthesis route depends heavily on the scale of production and the laboratory's capacity to handle hazardous intermediates.

Performance MetricRoute A: Gewald-DeaminationRoute B: Alpha-Halo Ketone
Overall Yield 45 - 55% (over 2 steps)30 - 40% (over 4 steps)
Atom Economy Moderate (Generates N2 gas and H3PO3 waste)Low (Generates CO2, HCl, and NaCl waste)
Regioselectivity Excellent (>95% specific to the 4,5-substitution)Good (Dependent on the specific cyclization agent)
Key Reagents Ethyl cyanoacetate, S8, NaNO2, H3PO2SO2Cl2, Ac2O, Mercapto-derivatives
Safety & Handling High safety profile; standard reactor setupModerate; requires handling lachrymatory alpha-halo ketones
Scalability High (Preferred for industrial scale-up)Moderate (Preferred for diverse analog generation)

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-(2-acetoxyethyl)-4-methylthiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-(2-acetoxyethyl)-4-methylthiophene-3-carboxylate
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